

JAB-3068: A Technical Overview of a Novel Allosteric SHP2 Inhibitor

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Compound of Interest		
Compound Name:	JAB-3068	
Cat. No.:	B15578387	Get Quote

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Abstract

JAB-3068 is a potent and orally bioavailable small molecule that acts as an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 is a critical regulator of the RAS-MAPK (mitogen-activated protein kinase) pathway, which is frequently hyperactivated in various human cancers. JAB-3068 was developed to target the oncogenic signaling driven by SHP2. This document provides a comprehensive technical overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies for JAB-3068. While showing promise in early-stage development, it is important to note that the clinical development of JAB-3068 has been discontinued in favor of a next-generation SHP2 inhibitor, JAB-3312.[1]

Chemical Structure and Physicochemical Properties

JAB-3068 is a complex heterocyclic molecule. Its structure and key identifiers are presented below.

Table 1: Chemical and Physicochemical Properties of JAB-3068



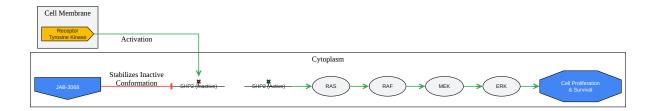
Property	Value	Reference
IUPAC Name	1-[4-[[3-amino-5-[(4S)-4- amino-2-oxa-8- azaspiro[4.5]decan-8- yl]pyrazin-2-yl]sulfanyl]-3,3- difluoroindol-1-yl]ethan-1-one	
Molecular Formula	C22H26F2N6O2S	-
Molecular Weight	476.5 g/mol	_
Canonical SMILES	CC(=O)N1CC(C2=C1C=CC=C 2SC3=NC=C(N=C3N)N4CCC5 (CC4)COC[C@H]5N)(F)F	_
CAS Number	2169223-48-5	-
Synonyms	JAB 3068, SHP2-IN-6	-

Mechanism of Action: Allosteric Inhibition of SHP2

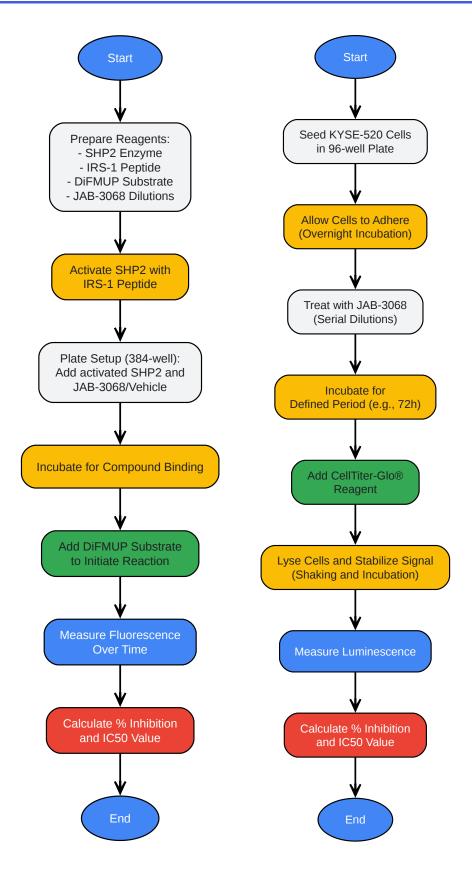
JAB-3068 functions as an allosteric inhibitor of SHP2.[2] In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3][4] Upon activation by upstream signals, such as binding of receptor tyrosine kinases (RTKs) to the SH2 domains, a conformational change occurs, exposing the catalytic site and enabling SHP2 to dephosphorylate its substrates, leading to the activation of the downstream RAS-MAPK pathway.[3][5]

JAB-3068 binds to a unique allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[6] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3][6] By locking SHP2 in its inactive state, **JAB-3068** effectively inhibits the RAS-MAPK signaling cascade, which is crucial for the proliferation and survival of many cancer cells.[3]









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